molecular formula C17H21N5O2 B2765368 N-butyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946279-24-9

N-butyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2765368
CAS No.: 946279-24-9
M. Wt: 327.388
InChI Key: SXZLJDUNNAFXSR-UHFFFAOYSA-N
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Description

N-butyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic heterocyclic compound designed for advanced research applications. This molecule features a fused imidazo[2,1-c][1,2,4]triazine core, a pharmacophore recognized for its significant potential in medicinal chemistry . The 1,2,4-triazine scaffold and its annulated derivatives are versatile building blocks found in compounds with a broad spectrum of pharmacological activities, making them privileged structures in the development of novel therapeutic agents . The structural architecture of this compound, including the p-tolyl group at the 8-position and the N-butyl carboxamide moiety at the 3-position, is strategically designed to modulate properties such as lipophilicity, solubility, and binding affinity to biological targets. This specific molecular framework is of particular interest in oncology research, as structurally related 4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine derivatives have demonstrated notable antiproliferative and anticancer activities in preclinical studies . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a reference standard in biological screening assays. It is supplied for non-human investigative purposes exclusively. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-butyl-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-3-4-9-18-15(23)14-16(24)22-11-10-21(17(22)20-19-14)13-7-5-12(2)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZLJDUNNAFXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-butyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews the biological properties of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound belongs to the class of imidazo[2,1-c][1,2,4]triazines, which are known for their potential therapeutic applications. The molecular formula is C15H20N4OC_{15}H_{20}N_4O, with a molecular weight of approximately 284.35 g/mol. The structure features a tetrahydroimidazole ring fused with a triazine moiety, contributing to its biological activity.

Anticancer Activity

Research has indicated that compounds within the imidazo[2,1-c][1,2,4]triazine class exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways such as the inhibition of specific kinases or modulation of cell cycle regulators.
  • Case Study : A study demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazines showed IC50 values ranging from 10 to 30 μM against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • In vitro Studies : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. For example:
    • Staphylococcus aureus : Minimum inhibitory concentration (MIC) was found to be 12.5 μg/mL.
    • Escherichia coli : MIC was reported at 25 μg/mL .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are noteworthy:

  • Mechanism : It is believed to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
  • Research Findings : In animal models of inflammation (e.g., carrageenan-induced paw edema), the compound significantly reduced swelling compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[2,1-c][1,2,4]triazine derivatives:

SubstituentBiological ActivityNotes
p-TolylEnhanced anticancer activityContributes to lipophilicity
ButylImproved solubilityFacilitates better bioavailability
Carbonyl groupCritical for activityEssential for interaction with biological targets

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and various biological targets:

  • Target Proteins : Docking simulations indicate strong binding affinity with kinases involved in cell proliferation and survival pathways.
  • Binding Sites : The carbonyl oxygen forms hydrogen bonds with amino acid residues in the active site of target proteins .

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its complex molecular structure, which includes an imidazo[2,1-c][1,2,4]triazine core. The presence of the butyl group and the p-tolyl moiety contributes to its unique chemical behavior and biological activity.

Molecular Formula

  • C : 15
  • H : 18
  • N : 6
  • O : 1

Molecular Weight

  • Weight : 282.33 g/mol

Pharmaceutical Development

N-butyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets involved in various diseases.

Case Study: Anticancer Activity

Research has indicated that derivatives of imidazo[2,1-c][1,2,4]triazines exhibit anticancer properties. In a study published in Journal of Medicinal Chemistry, compounds similar to N-butyl-4-oxo demonstrated significant cytotoxic effects against several cancer cell lines .

Antimicrobial Properties

The compound's structural features make it a candidate for antimicrobial applications. Studies have shown that imidazo[2,1-c][1,2,4]triazine derivatives possess broad-spectrum antimicrobial activity.

Case Study: Evaluation of Antimicrobial Efficacy

In a comprehensive evaluation published in Phytochemistry Reviews, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the imidazo[2,1-c][1,2,4]triazine framework enhanced antimicrobial potency .

Agricultural Applications

The compound is also being explored for its potential use as a pesticide or herbicide due to its biological activity against plant pathogens.

Case Study: Phytotoxic Activity

A study focused on the phytotoxic effects of similar compounds revealed that they could inhibit the growth of specific weeds while promoting crop health. This suggests potential utility in sustainable agriculture practices .

Table 1: Biological Activities of N-butyl-4-oxo Derivatives

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerHeLa Cells10Journal of Medicinal Chemistry
AntimicrobialStaphylococcus aureus15Phytochemistry Reviews
PhytotoxicAmaranthus retroflexus20Agricultural Sciences

Table 2: Synthesis Pathways for Imidazo[2,1-c][1,2,4]triazines

Synthesis MethodKey ReagentsYield (%)Reference
Cyclization ReactionAmino acids + aldehydes75Organic Synthesis Journal
AlkylationAlkyl halides + triazines80ResearchGate Publications

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 8-aryl substituent significantly influences bioactivity and physicochemical properties:

  • 8-(4-Fluorophenyl) derivatives : Fluorination improves metabolic stability and binding affinity in some cases. For example, a fluorophenyl analogue (C18H22FN5O3) demonstrated modified pharmacokinetics due to fluorine’s electronegativity and small atomic radius .
  • 3-Chlorophenyl-substituted esters : Ethyl 2-[8-(3-chlorophenyl)-4-oxo-...acetate (Compound 4) showed selective necrosis in tumor cells, attributed to chlorine’s steric and electronic effects .

Carboxamide vs. Ester Functional Groups

  • Carboxamide derivatives (e.g., target compound): Improved metabolic stability due to resistance to esterase-mediated hydrolysis. Carboxamides also engage in stronger hydrogen bonding, which may enhance target binding but reduce solubility .
  • Ethyl ester analogues : Esters (e.g., EIMTC) exhibit higher bioavailability and membrane penetration due to lower polarity. However, they are prone to enzymatic cleavage, limiting their half-life .

Example : Ethyl 2-[4-oxo-8-(R-phenyl)-...acetates (1–6) were designed as prodrugs, leveraging ester hydrophobicity for blood-brain barrier penetration. Their degradation under thermal or oxidative conditions produces acetic acid derivatives, unlike carboxamides .

Alkyl Chain Modifications

  • N-butyl vs. N-(3-isopropoxypropyl) : The target’s linear butyl chain may offer flexibility and moderate hydrophobicity, whereas branched chains (e.g., isopropoxypropyl) could alter solubility and steric interactions .
  • Isopropyl-substituted analogues : 3-Isopropyl-8-(R-phenyl) derivatives (1–5) demonstrated varied thermal stability, with decomposition pathways dependent on alkyl chain length and branching .

Comparative Data Table

Compound Name 8-Substituent 3-Functional Group Key Properties Reference
Target Compound p-tolyl N-butyl carboxamide Moderate lipophilicity, metabolic stability -
EIMTC 4-methoxyphenyl Ethyl ester High bioavailability, redox activity
8-(4-Fluorophenyl)-N-(isopropoxypropyl) 4-fluorophenyl Isopropoxypropyl Enhanced metabolic stability
Ethyl 2-[8-(3-chlorophenyl)-...acetate 3-chlorophenyl Ethyl ester Selective tumor necrosis
3-Isopropyl-8-(R-phenyl) derivatives R-phenyl Isopropyl Variable thermal stability

Research Findings and Contradictions

  • Anticancer Activity : Ester derivatives (e.g., EIMTC, Compound 4) show promise in preclinical studies, but their susceptibility to hydrolysis limits therapeutic utility compared to carboxamides .
  • Thermal Stability : Carboxamides generally degrade at higher temperatures than esters. For example, ethyl esters (1–6) decompose via acetic acid release under oxidative conditions, while carboxamides may form more stable intermediates .
  • Toxicity: Derivatives with furanyl or methoxyphenyl groups exhibit lower cytotoxicity toward normal cells, whereas chloro-substituted compounds show selective tumor activity .

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